Tritylium

Electrophilicity Linear Free Energy Relationship Hydride Abstraction

Tritylium tetrafluoroborate is the preferred carbocation reagent for chemists who cannot tolerate the over-oxidation, explosive perchlorate byproducts, or alkene alkylation seen with tropylium or nitrosonium salts. Its narrow Mayr electrophilicity (E=0.51) enables selective hydride abstraction from sensitive metal centers (Mo, Cr, W η7-cycloheptatrienyl complexes) and clean Povarov imine–alkene cycloadditions. For catalytic applications, the immobilized PAF-201 variant delivers 3.7× rate enhancement. Choose tritylium salts when selectivity, safety, and shelf stability define your synthesis.

Molecular Formula C19H15+
Molecular Weight 243.3 g/mol
Cat. No. B1200429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritylium
Molecular FormulaC19H15+
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H15/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1
InChIKeyOLFPYUPGPBITMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tritylium Procurement Guide: Core Properties and Functional Scope


Tritylium (triphenylcarbenium, [C19H15]+) is a bench-stable carbocation wherein the positive charge is delocalized across three phenyl rings, conferring a distinctive balance of electrophilicity and shelf stability [1]. Its most common commercial forms include tritylium tetrafluoroborate (CAS 341-02-6) and tritylium hexafluorophosphate, both of which are widely employed as hydride abstractors, Lewis acid catalysts, and cationic polymerization initiators .

Why Tritylium Salts Are Not Interchangeable with Other Carbocations


Although carbocations such as tropylium, benzhydrylium, and nitrosonium salts may appear functionally analogous, their electrophilicity profiles, counterion-dependent stabilities, and selectivity in hydride abstraction differ by orders of magnitude [1]. Tritylium occupies a narrow electrophilicity window (Mayr E = 0.51) that is ideally suited for activating hydride donors without triggering undesired electrophilic alkylation of alkenes or nucleophilic decomposition pathways that plague more electrophilic congeners [2]. Substituting a generic carbocation without accounting for these quantitative reactivity differences frequently results in diminished yield, compromised safety (e.g., explosive perchlorate byproducts), or complete reaction failure [3].

Quantitative Differentiation of Tritylium Against Closest Analogs


Electrophilicity Differential: Tritylium vs. Tropylium

The electrophilicity parameter (E) on the Mayr scale provides a direct, quantitative comparison of carbocation reactivity. Tritylium exhibits an E value of 0.51, whereas the commonly considered alternative hydride abstractor tropylium has an E value of -3.72 [1]. This difference of over four orders of magnitude in electrophilicity dictates the feasible substrate scope and reaction conditions, with tritylium being substantially more electrophilic and therefore capable of abstracting hydrides from less activated donors that tropylium cannot engage [2].

Electrophilicity Linear Free Energy Relationship Hydride Abstraction

Counterion Safety and Performance: Tetrafluoroborate vs. Perchlorate

In hydride abstraction reactions for the synthesis of η7-cycloheptatrienyl complexes, both trityl tetrafluoroborate and trityl perchlorate can effect the transformation [1]. However, the tetrafluoroborate salt is greatly preferred because the molybdenum perchlorate complex formed as a byproduct has been found to be 'rather explosive' [2]. There is no reported difference in yield between the two salts, making the choice of counterion a pure safety-driven procurement decision [3].

Counterion Effects Safety Organometallic Synthesis

Catalytic Activity Enhancement via Framework Incorporation (PAF-201)

The Lewis acid catalytic activity of tritylium ions can be significantly enhanced by incorporating them into a tensile organic framework (PAF-201). In a Povarov model reaction, the pseudo-first-order rate constant using PAF-201 was ~3.7 times that of free tritylium tetrafluoroborate and ~4.7 times that of tri(4-biphenyl)carbonium tetrafluoroborate [1]. This demonstrates that the constrained geometry within the framework amplifies the inherent Lewis acidity of the tritylium core [2].

Heterogeneous Catalysis Lewis Acid Catalysis Porous Organic Framework

Hydride Donor Ability Benchmarking Across 20 Orders of Magnitude

Tritylium ions serve as the reference electrophile for constructing a comprehensive hydride donor ability scale that spans more than 20 orders of magnitude in reactivity [1]. By correlating the rate constants of hydride abstraction by tritylium with the nucleophilicity parameters (N, sN) of various hydride donors, a predictive framework was established that allows researchers to quantitatively benchmark the hydride-donating capacity of any compound of interest [2]. This scale is anchored by the well-characterized electrophilicity of the tritylium ion and is not transferable to other carbocation probes without recalibration [3].

Hydride Affinity Reactivity Scale Linear Free Energy Relationship

Optimal Application Scenarios for Tritylium Procurement


Hydride Abstraction in Organometallic Synthesis

When synthesizing cationic metal complexes (e.g., η7-cycloheptatrienyl complexes of Mo, Cr, W), tritylium tetrafluoroborate is the reagent of choice due to its ability to abstract hydride from coordinated cycloheptatriene ligands in high yield without forming explosive perchlorate byproducts [6]. The electrophilicity differential (E = 0.51) ensures selective hydride removal without over-oxidation of sensitive metal centers [7].

Lewis Acid Catalysis in C–C Bond Formation

For Povarov reactions and related imine–alkene cycloadditions, tritylium salts function as organic Lewis acid catalysts. Procurement of PAF-201 (the framework-immobilized tritylium) offers a 3.7-fold rate enhancement over the free salt, enabling reduced catalyst loading and simplified recycling [6]. This is particularly valuable in continuous-flow or high-throughput synthetic settings.

Protecting Group Strategy in Peptide and Carbohydrate Chemistry

The trityl (Trt) protecting group is the most acid-stable member of the trityl-type family (stability ranking: TMT > DMT > MMT > Trt) [6]. This allows for selective deprotection of more labile groups (e.g., DMT, MMT) under mild acidic conditions (1% TFA) while leaving Trt-protected amines or hydroxyls intact. The steric bulk of the trityl group also suppresses racemization in histidine-containing peptides [7].

Cationic Polymerization Initiation

Due to their sluggish addition to alkenes, tritylium ions act as Lewis acidic co-initiators rather than direct electrophilic alkylating agents in cationic polymerizations [6]. This property is exploited in the controlled polymerization of trioxane and in stereocontrolled glycosylation reactions, where premature chain termination via carbocation addition would be detrimental [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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